Cas no 2377608-99-4 (6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester)

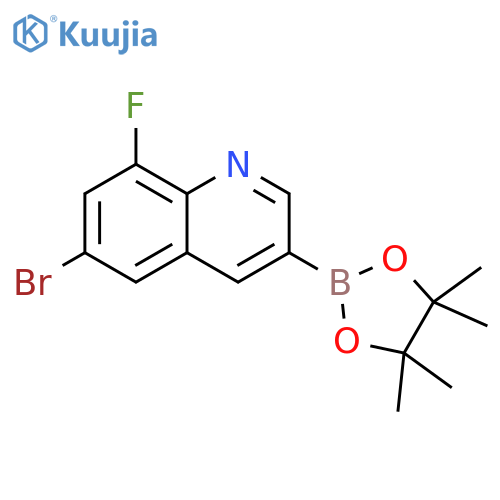

2377608-99-4 structure

商品名:6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester

CAS番号:2377608-99-4

MF:C15H16BBrFNO2

メガワット:352.006446838379

CID:5524939

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester

- Quinoline, 6-bromo-8-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

-

- インチ: 1S/C15H16BBrFNO2/c1-14(2)15(3,4)21-16(20-14)10-5-9-6-11(17)7-12(18)13(9)19-8-10/h5-8H,1-4H3

- InChIKey: IDIOVYKZPQKGSQ-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(Br)=CC=2F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Predicted)

- ふってん: 431.4±40.0 °C(Predicted)

- 酸性度係数(pKa): 1.30±0.32(Predicted)

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA07957-5g |

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester |

2377608-99-4 | 96% | 5g |

$1479.00 | 2024-04-20 | |

| A2B Chem LLC | BA07957-1g |

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester |

2377608-99-4 | 96% | 1g |

$499.00 | 2024-04-20 |

6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

2377608-99-4 (6-Bromo-8-fluoroquinoline-3-boronic acid pinacol ester) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量